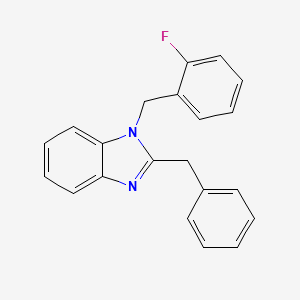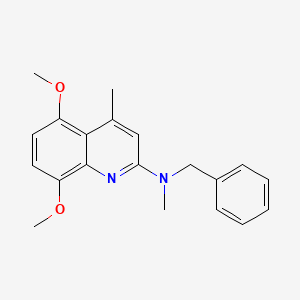![molecular formula C17H16F2N2O3 B5713276 N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea, also known as Diflumetorim, is a fungicide that belongs to the urea class of compounds. It has been widely used in agriculture to control fungal diseases in crops such as grapes, tomatoes, and potatoes. The chemical structure of Diflumetorim is characterized by the presence of a difluoromethoxy group and an acetylphenyl group, which make it a potent antifungal agent.
作用机制
The mechanism of action of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea involves the inhibition of fungal cell growth and division by disrupting the synthesis of ergosterol, which is an essential component of fungal cell membranes. The compound binds to the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol, and prevents its activity. This leads to the accumulation of squalene, which is toxic to the fungal cell.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea has been shown to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, some studies have reported adverse effects on the growth and development of certain plant species, which may limit its use in certain crops.
实验室实验的优点和局限性
N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea is a valuable tool for studying fungal biology and the mechanisms of antifungal drug action. Its potent activity against a broad range of fungal pathogens makes it a useful compound for screening and identifying new antifungal agents. However, its limited solubility and stability in aqueous solutions may pose challenges for some experimental protocols.
未来方向
There are several areas of research that could benefit from further investigation of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea. These include:
1. Development of new formulations and delivery systems to improve the efficacy and safety of the compound in agricultural applications.
2. Investigation of the molecular basis of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea resistance in fungal pathogens, and the development of strategies to overcome this resistance.
3. Study of the effects of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea on non-target organisms and the environment, and the development of strategies to minimize its impact.
4. Investigation of the potential use of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea in human medicine, particularly as an antifungal agent for the treatment of fungal infections.
In conclusion, N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea is a potent antifungal compound that has been widely used in agriculture to control fungal diseases in crops. Its mechanism of action involves the inhibition of fungal cell growth and division by disrupting the synthesis of ergosterol. Although it has some limitations, it is a valuable tool for studying fungal biology and the mechanisms of antifungal drug action. Further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea involves the reaction of 3-acetylphenyl isocyanate with 4-(difluoromethoxy)-2-methylphenylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques such as HPLC and NMR.
科学研究应用
N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea has been extensively studied for its antifungal properties and its potential use in agriculture. Several scientific studies have demonstrated its efficacy in controlling fungal diseases such as powdery mildew, downy mildew, and gray mold in various crops. The compound has also been tested for its activity against other plant pathogens such as bacteria and viruses.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-10-8-14(24-16(18)19)6-7-15(10)21-17(23)20-13-5-3-4-12(9-13)11(2)22/h3-9,16H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFUTTWVXHXKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)

![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)


![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)